molecular formula C11H15ClN2O3S B1521327 3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 1036551-00-4

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B1521327
M. Wt: 290.77 g/mol
InChI Key: IVJBUIBEJGXBKL-UHFFFAOYSA-N
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Description

The compound “3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide” is a versatile material extensively used in scientific research due to its diverse applications in biological and pharmaceutical studies. It has a molecular formula of C11H15ClN2O3S, an average mass of 290.766 Da, and a monoisotopic mass of 290.049194 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been described in scientific literature . The compound “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via a specific process .

Scientific Research Applications

Photodynamic Therapy and Photosensitization

The compound and its derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, are being investigated for their photophysical and photochemical properties. These properties are particularly useful in applications like photodynamic therapy (PDT) for cancer treatment. The compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Derivatives of benzenesulfonamide, such as 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, have been synthesized and tested as inhibitors of carbonic anhydrase isozymes, particularly CA II and IV. These derivatives have shown potential in treating conditions related to aqueous humor secretion in the eye, such as glaucoma, exhibiting good in vivo activity and a prolonged duration of action when compared to clinically used drugs (Mincione et al., 2001).

Antimicrobial and Antifungal Properties

Compounds synthesized from 3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide have been evaluated for their antifungal activity against various fungi. The chemical structures of the synthesized compounds were deduced based on elemental analysis and spectroscopic data, and the synthesized compounds showed potent antifungal activity against specific fungi like Aspergillus niger & Aspergillus flavus. Structure-activity relationship (SAR) trends were significant in determining the compounds' antifungal efficacy (Gupta & Halve, 2015).

Molecular Structures and Quantum-chemical Studies

The crystal and molecular structures of derivatives, such as 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been isolated and studied. The equilibrium between neutral tautomeric forms of the molecule and constants of acid-base equilibrium were determined, providing insights into the compound's molecular behavior and potential for further applications in scientific research (Kovalchukova et al., 2013).

Future Directions

The future directions for research on “3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Their selective inhibition of CA IX presents a promising avenue for the discovery of novel antiproliferative agents .

properties

IUPAC Name

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBUIBEJGXBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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